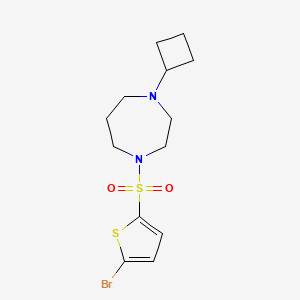

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

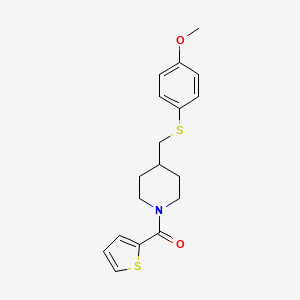

The compound 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a chemically synthesized molecule that appears to be related to the class of sulfonyl-containing diazepanes. These compounds are of interest due to their potential biological activities, such as inhibition of human chymase, an enzyme involved in various physiological processes including inflammation and cardiovascular function.

Synthesis Analysis

The synthesis of sulfonyl-containing diazepanes can be complex, involving multiple steps to introduce the sulfonyl group and the diazepane ring. In the context of the provided papers, the synthesis of related compounds involves the selective oxidation of sulfides to sulfoxides using a bromine complex of 1,4-diazabicyclo(2,2,2)octane as an oxidizing agent in an aqueous medium . This method could potentially be adapted for the synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane by incorporating the appropriate sulfide precursor and bromine complex.

Molecular Structure Analysis

The molecular structure of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane would include a diazepane ring, a sulfonyl group attached to a thiophene ring, and a cyclobutyl group. The presence of the bromine atom on the thiophene ring could influence the electronic properties of the molecule and potentially its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane, the oxidation of sulfides to sulfoxides is a key reaction for the synthesis of sulfonyl-containing compounds . Additionally, the presence of the bromine atom could make the thiophene ring more electrophilic, potentially allowing for further substitution reactions at that position.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane would likely include a solid state at room temperature, given the structural complexity and presence of multiple ring systems. The sulfonyl group could confer some degree of water solubility, while the bromine and cyclobutyl groups could contribute to the lipophilicity of the molecule. The exact properties would depend on the synthesis method and the specific substituents present on the diazepane ring.

Relevant Case Studies

The second paper provides a case study of a related compound, a 6-substituted 4-sulfonyl-1,4-diazepane-2,5-dione, which was found to be a potent inhibitor of human chymase . Although not the exact compound , this study demonstrates the potential biological relevance of sulfonyl-containing diazepanes and suggests that 1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane could also exhibit interesting biological activity, warranting further investigation.

科学的研究の応用

Synthetic Pathways and Chemical Transformations

The synthesis of diazepane derivatives, including those related to "1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane," often involves multicomponent reactions and subsequent intramolecular nucleophilic substitutions. For instance, a two-step approach based on a Ugi multicomponent reaction followed by Mitsunobu cyclization has been studied for the efficient synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, demonstrating the versatility of sulfonyl diazepanes in synthetic chemistry (Banfi et al., 2007). Furthermore, the synthesis of sulfoxides through the oxidation of sulfides using bromine complexes of diazabicyclooctane highlights the reactivity of similar structures in oxidation reactions, which could be relevant to modifications of the bromothiophenyl sulfonyl moiety (Ōae et al., 1966).

Potential Biological Activities

Novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety have been synthesized and evaluated for antimicrobial, antifungal, and anthelmintic activity, showcasing the potential of diazepane derivatives in the development of new therapeutic agents (Saingar et al., 2011). This suggests that compounds structurally related to "1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane" might also possess significant biological activities.

特性

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclobutyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S2/c14-12-5-6-13(19-12)20(17,18)16-8-2-7-15(9-10-16)11-3-1-4-11/h5-6,11H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHWEHFRFMPMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclobutyl-1,4-diazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)